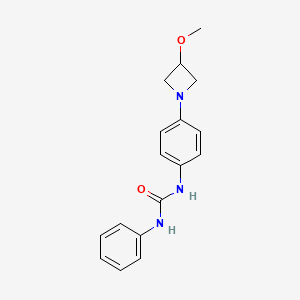

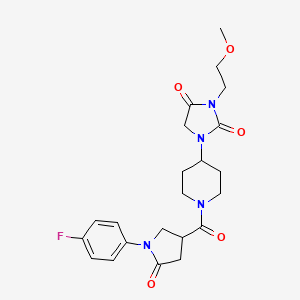

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

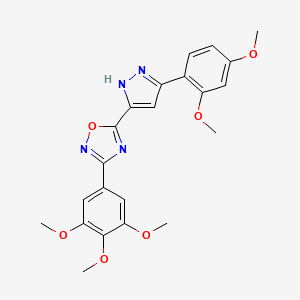

The molecular structure of this compound, as implied by its name, likely involves an azetidine ring substituted with a methoxy group and a phenyl ring, and a urea functionality attached to another phenyl ring. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the azetidine ring, the methoxy group, and the urea functionality. The azetidine ring, being a strained four-membered ring, could potentially undergo ring-opening reactions. The methoxy group could participate in ether cleavage reactions, and the urea functionality could be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as the degree of substitution on the azetidine ring, the presence of the methoxy group, and the urea functionality could influence properties such as solubility, melting point, and stability .Applications De Recherche Scientifique

Synthesis and Biological Activities

Antiparkinsonian Activity : A study focused on the synthesis of urea and thiourea derivatives, including those related to the methoxyazetidinyl phenyl urea class, demonstrating significant antiparkinsonian activity in haloperidol-induced catalepsy in mice. This suggests their potential in treating Parkinson's disease through neuroprotective properties (Azam, Ismail, & Ahmed, 2009).

Antitumor Agents : Another study explored the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, identifying compounds with potent antiproliferative activities against breast cancer cells. These compounds were found to disrupt microtubular structure, inducing G2/M arrest and apoptosis, highlighting their potential as tubulin-targeting antitumor agents (Greene et al., 2016).

Herbicidal Activities : The design and synthesis of novel triazolinone derivatives incorporating phenylurea pharmacophores have been investigated for their herbicidal activities, with some compounds showing promising results against broadleaf weeds in rice fields, underscoring their potential as postemergent herbicides (Luo et al., 2008).

Theoretical Studies and Material Applications

Density Functional Theory (DFT) Studies : Research involving the synthesis and characterization of triazole and triazolidin derivatives has utilized DFT studies to explore their molecular structures and properties. These studies provide insights into the electronic structure and potential applications of these compounds in various fields (Abosadiya et al., 2018).

Antimicrobial and Anticancer Activities : Azetidinone and thiazolidinone moieties linked to the indole nucleus have been synthesized and evaluated for their antimicrobial, antimycobacterial, and cytotoxic activities. Some compounds displayed excellent activity, indicating their potential in developing new therapeutic agents (Saundane & Walmik, 2013).

Propriétés

IUPAC Name |

1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-22-16-11-20(12-16)15-9-7-14(8-10-15)19-17(21)18-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUIFYPYLCIIAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Benzylsulfonyl)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2849369.png)

![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2849370.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2849375.png)

![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/no-structure.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2849378.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2849390.png)